5-(Difluoromethyl)-2-ethoxy-3-methoxybenzoic acid
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Overview
Description
5-(Difluoromethyl)-2-ethoxy-3-methoxybenzoic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and methoxy groups in its structure imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-ethoxy-3-methoxybenzoic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene precursors, which react with suitable aromatic substrates under specific conditions to introduce the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of method depends on factors such as yield, purity, and scalability. Recent advancements in difluoromethylation techniques have streamlined the production process, making it more feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-ethoxy-3-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The aromatic ring in the compound can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-(Difluoromethyl)-2-ethoxy-3-methoxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-ethoxy-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, making it effective in modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-2-ethoxy-3-methoxybenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-(Difluoromethyl)-2-methoxybenzoic acid: Lacks the ethoxy group present in the original compound.
5-(Difluoromethyl)-2-ethoxybenzoic acid: Lacks the methoxy group present in the original compound.
Uniqueness
The uniqueness of 5-(Difluoromethyl)-2-ethoxy-3-methoxybenzoic acid lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require precise chemical modifications .
Properties
IUPAC Name |
5-(difluoromethyl)-2-ethoxy-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O4/c1-3-17-9-7(11(14)15)4-6(10(12)13)5-8(9)16-2/h4-5,10H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVKQWMXGPPQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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